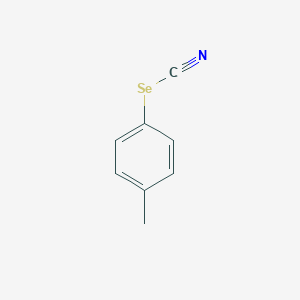
4-Methylphenyl selenocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylphenyl selenocyanate is a useful research compound. Its molecular formula is C8H7NSe and its molecular weight is 196.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Applications
1. Organic Synthesis:
4-Methylphenyl selenocyanate serves as a valuable reagent in organic synthesis. It is utilized for introducing selenium into organic molecules, facilitating the formation of diverse selenated compounds. The compound can participate in various reactions, including nucleophilic substitutions and redox reactions, making it a versatile tool in synthetic chemistry.
2. Reaction Mechanisms:
The compound can undergo several types of reactions:
- Oxidation: The selenocyanate group can be oxidized to form seleninic acid derivatives.
- Reduction: Reduction can yield selenol compounds.
- Substitution: The selenocyanate group can be replaced by other nucleophiles such as amines or thiols.
Table 1: Summary of Chemical Reactions Involving this compound
| Reaction Type | Products Formed | Common Reagents |
|---|---|---|
| Oxidation | Seleninic acid derivatives | Hydrogen peroxide |
| Reduction | Selenol compounds | Sodium borohydride |
| Substitution | Amine/Thiol derivatives | Primary amines, thiols |
Biological Applications
1. Antioxidant Properties:
Research indicates that this compound exhibits antioxidant activity, which may help modulate redox status in biological systems. This property is crucial for protecting cells from oxidative stress and damage.
2. Anticancer Activity:
The compound has been investigated for its potential anticancer properties. Studies show that it can induce apoptosis (programmed cell death) in cancer cells and reduce tumor incidence in animal models. For instance, it demonstrated a chemopreventive effect against chemically induced skin carcinogenesis in mice .
3. Mechanism of Action:
The mechanism by which this compound exerts its anticancer effects involves the generation of reactive oxygen species (ROS) that induce oxidative stress, leading to the activation of apoptotic pathways .
Table 2: Summary of Biological Activities and Mechanisms
| Activity Type | Observed Effects | Mechanism of Action |
|---|---|---|
| Antioxidant | Reduces oxidative stress | Modulation of redox status |
| Anticancer | Induces apoptosis | ROS generation leading to oxidative stress |
| Chemopreventive | Reduces tumor incidence | Inhibition of carcinogen activation |
Industrial Applications
1. Material Science:
this compound is being explored for its potential applications in developing novel materials with unique electronic and optical properties. Its ability to form stable compounds with various substrates makes it suitable for creating advanced materials used in electronics.
Case Studies
Case Study 1: Anticancer Research
A study conducted on the effects of substituted phenylmethyl selenocyanates demonstrated significant reductions in tumor growth rates in animal models exposed to carcinogens. The study highlighted the compound's ability to inhibit cell proliferation and induce apoptosis in cancer cells, showcasing its potential as a therapeutic agent .
Case Study 2: Synthesis and Functionalization
Research on the synthesis of selenium-containing compounds using this compound has illustrated its utility as an intermediate in creating complex organic molecules. This includes the development of new drugs targeting various diseases, particularly those involving oxidative stress mechanisms .
特性
CAS番号 |
21856-93-9 |
|---|---|
分子式 |
C8H7NSe |
分子量 |
196.12 g/mol |
IUPAC名 |
(4-methylphenyl) selenocyanate |
InChI |
InChI=1S/C8H7NSe/c1-7-2-4-8(5-3-7)10-6-9/h2-5H,1H3 |
InChIキー |
BETLDDIJAHKDRN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)[Se]C#N |
正規SMILES |
CC1=CC=C(C=C1)[Se]C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















